

Statistical Analysis of Glycopyrrolate Clinical Trial Data: A Comparative Guide

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Compound of Interest		
Compound Name:	(R,R)-Glycopyrrolate	
Cat. No.:	B031317	Get Quote

A Note on Stereochemistry: It is critical for the research audience to understand that while the prompt specified **(R,R)-Glycopyrrolate**, extensive research of publicly available clinical trial data and pharmacological literature indicates that the glycopyrrolate used in major clinical trials for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and hyperhidrosis is a racemic mixture of stereoisomers. Glycopyrrolate has two chiral centers, resulting in four possible stereoisomers. The commercially available and clinically studied form is typically a mixture of these isomers. Therefore, this guide provides a statistical analysis and comparison of clinical trial data for Glycopyrrolate as a racemic mixture.

Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

Glycopyrrolate, a long-acting muscarinic antagonist (LAMA), has been extensively studied for the long-term maintenance treatment of airflow obstruction in patients with COPD. The following tables summarize data from key Phase III clinical trials, comparing glycopyrrolate with placebo and other active treatments.

Table 1: Efficacy of Nebulized Glycopyrrolate in Moderate-to-Very-Severe COPD (GOLDEN 3 & 4 Trials)

This table summarizes pooled data from the replicate, 12-week, randomized, double-blind, placebo-controlled GOLDEN 3 and GOLDEN 4 studies, which evaluated the efficacy and safety of nebulized glycopyrrolate.[1]



Endpoint	Glycopyrrolate 25 µg BID (n=431)	Glycopyrrolate 50 µg BID (n=432)	Placebo (n=430)
Change from Baseline in Trough FEV1 at Week 12 (L)	0.105 (GOLDEN 3), 0.084 (GOLDEN 4)	0.126 (GOLDEN 3), 0.082 (GOLDEN 4)	-
P-value vs Placebo	$p \le 0.0001$ (both studies)	$p \le 0.0001$ (both studies)	-
Change from Baseline in FVC at Week 12 (L)	0.149 (GOLDEN 3), 0.130 (GOLDEN 4)	0.167 (GOLDEN 3), 0.113 (GOLDEN 4)	-
P-value vs Placebo	p < 0.001 (GOLDEN 3), p < 0.01 (GOLDEN 4)	p < 0.001 (GOLDEN 3), p < 0.01 (GOLDEN 4)	-
Change from Baseline in SGRQ Total Score at Week 12/EOS	-3.072 (GOLDEN 3), -3.585 (GOLDEN 4)	-1.848 (GOLDEN 3), -3.557 (GOLDEN 4)	-
P-value vs Placebo	p < 0.05 (GOLDEN 3), p < 0.01 (GOLDEN 4)	Not significant (GOLDEN 3), p < 0.01 (GOLDEN 4)	-

BID: twice daily; FEV₁: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; SGRQ: St. George's Respiratory Questionnaire; EOS: End of Study.

Table 2: Comparison of Nebulized Glycopyrrolate and Tiotropium in Moderate-to-Very-Severe COPD (GOLDEN 5 Trial)

The GOLDEN 5 study was a 48-week, randomized, open-label, active-controlled trial evaluating the long-term safety and tolerability of nebulized glycopyrrolate compared to tiotropium.



Endpoint	Glycopyrrolate 50 μg BID (n=608)	Tiotropium 18 μg OD (n=478)
Incidence of Treatment- Emergent Adverse Events (TEAEs)	69.4%	67.0%
Incidence of Serious TEAEs	12.3%	10.5%
Discontinuation due to TEAEs	10.0%	2.8%
Major Adverse Cardiovascular Events (MACE)	0.5% (n=3)	1.7% (n=8)

BID: twice daily; OD: once daily.

Comparative Efficacy in Primary Axillary Hyperhidrosis

Topical glycopyrrolate has been evaluated for the treatment of primary axillary hyperhidrosis, a condition of excessive underarm sweating.

Table 3: Efficacy of Topical Glycopyrronium Tosylate in Primary Axillary Hyperhidrosis (ATMOS-1 & ATMOS-2 Trials)

This table presents pooled data from the replicate, 4-week, randomized, double-blind, vehicle-controlled Phase 3 ATMOS-1 and ATMOS-2 trials.[2]



Endpoint	Glycopyrronium Tosylate 3.75% (n=463)	Vehicle (n=234)
ASDD Item 2 Responder Rate at Week 4	59.5%	27.6%
P-value vs Vehicle	P < .001	-
Absolute Change from Baseline in Sweat Production (mg/5 min) at Week 4	-107.6	-92.1
P-value vs Vehicle	P < .001	-

ASDD: Axillary Sweating Daily Diary. A responder was defined as having a \geq 4-point improvement from baseline on Item 2 (severity of sweating).

Experimental Protocols GOLDEN 3 and 4 Studies (Glycopyrrolate for COPD)

- Study Design: These were replicate Phase III, randomized, double-blind, placebo-controlled studies conducted over 12 weeks.
- Patient Population: Subjects with moderate-to-very-severe COPD. Background use of a long-acting beta2-agonist ± inhaled corticosteroid was permitted.
- Intervention: Patients were randomized (1:1:1) to receive nebulized glycopyrrolate (25 μg or 50 μg twice daily) or placebo.
- Primary Efficacy Endpoint: Change from baseline in trough FEV1 at Week 12 compared with placebo.[1]
- Secondary Endpoints: Included change from baseline in forced vital capacity (FVC) and health status as measured by the St. George's Respiratory Questionnaire (SGRQ) at 12 weeks.[1]

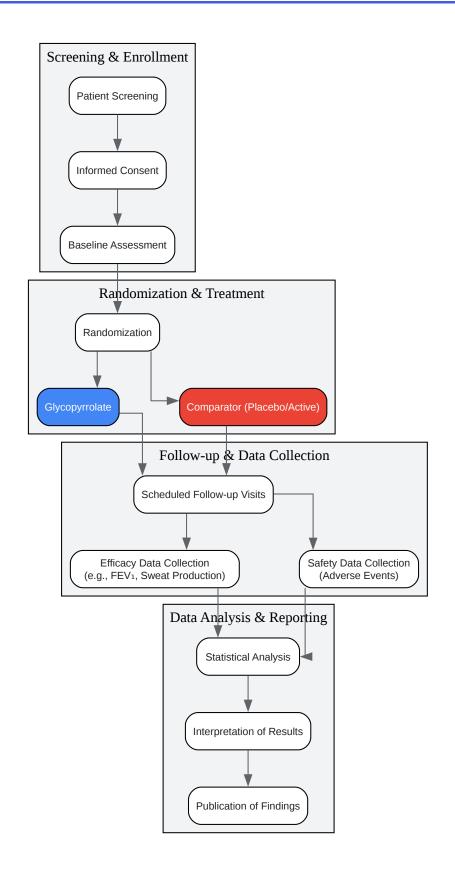


ATMOS-1 and ATMOS-2 Studies (Glycopyrronium Tosylate for Hyperhidrosis)

- Study Design: Replicate randomized, double-blind, vehicle-controlled, 4-week Phase 3 trials.
 [2]
- Patient Population: Patients with primary axillary hyperhidrosis.
- Intervention: Patients were randomized (2:1) to apply glycopyrronium tosylate 3.75% or a vehicle solution to each axilla once daily for 4 weeks.[2]
- Co-Primary Endpoints:
 - Responder rate on Item 2 (severity of sweating) of the Axillary Sweating Daily Diary
 (ASDD), defined as a ≥4-point improvement from baseline.[2]
 - Absolute change from baseline in axillary gravimetric sweat production at week 4.[2]

Visualizations





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Caption: Generalized workflow of a randomized controlled clinical trial for Glycopyrrolate.





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Caption: Signaling pathway of Glycopyrrolate as a muscarinic antagonist.

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References

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